3-Epimacronine

Description

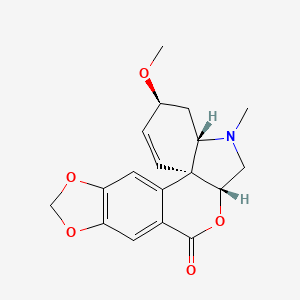

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C18H19NO5 |

|---|---|

Poids moléculaire |

329.3 g/mol |

Nom IUPAC |

(1S,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-one |

InChI |

InChI=1S/C18H19NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-16H,5,8-9H2,1-2H3/t10-,15+,16+,18+/m1/s1 |

Clé InChI |

YEISBJOTHHFANE-NJVUAGGXSA-N |

SMILES |

CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(=O)O2)OCO5 |

SMILES isomérique |

CN1C[C@H]2[C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4C(=O)O2)OCO5 |

SMILES canonique |

CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(=O)O2)OCO5 |

Synonymes |

3-epi-macronine 3-epimacronine |

Origine du produit |

United States |

Natural Occurrence and Botanical Context of 3 Epimacronine

Distribution of 3-Epimacronine Across Amaryllidaceae Genera

The presence of this compound has been documented in several genera within the Amaryllidaceae family, underscoring its widespread occurrence in this botanical group. Research has focused on isolating and identifying these compounds from various species, providing insights into their natural distribution.

Isolation from Hippeastrum Species

The genus Hippeastrum, commonly known as amaryllis, is recognized for its significant alkaloid content. Studies have identified this compound as one of the alkaloids present in certain Hippeastrum species. Specifically, pretazettine-type alkaloids, which include this compound, have been notably found in Hippeastrum escobaruriae and Hippeastrum paquichanum. mdpi.comresearchgate.net The presence of these compounds in Hippeastrum species highlights the genus as a source of these complex isoquinoline (B145761) alkaloids.

Table 1: this compound Isolation from Hippeastrum Species

| Plant Species | Part Isolated | Key Co-isolated Alkaloids (Examples) | Reference(s) |

| Hippeastrum escobaruriae | Not specified | O-methyltazettine, Tazettine (B33), Pretazettine (B105272), Candimine | mdpi.comresearchgate.net |

| Hippeastrum paquichanum | Not specified | O-methyltazettine, Tazettine, Pretazettine, Trisphaeridine (B1211939) | mdpi.com |

Isolation from Nerine Species

The genus Nerine, often referred to as the "Guernsey Lily," is another significant source of Amaryllidaceae alkaloids. Nerine sarniensis has been a primary focus of research, leading to the isolation of this compound from its bulbs. mdpi.comnih.govresearchgate.netmdpi.com In N. sarniensis, this compound has been found alongside other prominent alkaloids such as tazettine, lycorine (B1675740), and sarniensine. mdpi.comnih.govresearchgate.netmdpi.com

Table 2: this compound Isolation from Nerine Species

| Plant Species | Part Isolated | Key Co-isolated Alkaloids (Examples) | Reference(s) |

| Nerine sarniensis | Bulbs | Tazettine, Lycorine, Sarniensine, Crinsarnine, Sarniensinol | mdpi.comnih.govresearchgate.netmdpi.com |

Isolation from Zephyranthes Species

Zephyranthes candida, commonly known as the "rain lily" or "fairy lily," has been investigated for its alkaloid content, revealing the presence of this compound. Studies have reported the isolation of this compound from the whole plants of Z. candida. nih.govcabidigitallibrary.orgnih.govresearchgate.netcapes.gov.br The research in this species has also extended to determining the absolute configuration of this compound through single-crystal X-ray diffraction analysis. nih.govcabidigitallibrary.orgnih.govresearchgate.netcapes.gov.br

Table 3: this compound Isolation from Zephyranthes Species

| Plant Species | Part Isolated | Key Co-isolated Alkaloids (Examples) | Reference(s) |

| Zephyranthes candida | Whole plants | Haemanthamin, (+)-Tazettine, N-methylcrinasiadine, Trisphaeridine, 5,6-dihydrobicolorine, Lycorine, Nigragillin, N-methylhaemanthidine chloride, N-methyl-5,6-dihydroplicane, O-methylnerinine, N-ethoxycarbonylethylcrinasiadine, N-ethoxycarbonylpropylcrinasiadine, N-phenethylcrinasiadine, N-isopentylcrinasiadine | nih.govcabidigitallibrary.orgnih.govresearchgate.netcapes.gov.br |

Isolation from Hymenocallis Species

The genus Hymenocallis, known as spider lilies, also contains species from which this compound has been isolated. Phytochemical investigations of Hymenocallis littoralis have led to the identification of this compound among a suite of alkaloids extracted from the plant. vjs.ac.vn Similar findings have been reported for Hymenocallis rotata, where this compound was identified alongside other known alkaloids. jst.go.jp

Table 4: this compound Isolation from Hymenocallis Species

| Plant Species | Part Isolated | Key Co-isolated Alkaloids (Examples) | Reference(s) |

| Hymenocallis littoralis | Whole plant | Tazettine, Lycorine, Haemanthamine, Trisphaeridine, 5,6-dihydrobicolorine, O-methylpretazettine | vjs.ac.vn |

| Hymenocallis rotata | Bulbs | Vittatine, Ismine (B158432), Pretazettine, Lycoramine, Lycorine, Tazettine, Haemanthamine, Galanthamine (B1674398), N-demethylgalanthamine | jst.go.jp |

Isolation from Narcissus Species

The genus Narcissus, encompassing daffodils and jonquils, is a well-known source of Amaryllidaceae alkaloids. While specific comprehensive studies detailing the isolation of this compound from Narcissus broussonetii were not directly found, Narcissus asturiensis has been reported to contain alkaloids including epimacronine. wikipedia.orgpacificbulbsociety.org Generally, Narcissus species are recognized for their diverse alkaloid profiles. nih.gov

Table 5: this compound Isolation from Narcissus Species

| Plant Species | Part Isolated | Key Co-isolated Alkaloids (Examples) | Reference(s) |

| Narcissus asturiensis | Not specified | Hemanthamine, Hemanthidine, Tazettine, Epimacronine | wikipedia.org |

Isolation from Lycoris Species

Lycoris radiata, also known as the spider lily, is another species from which this compound has been isolated. Research on the bulbs of L. radiata has identified this compound as one of several Amaryllidaceous alkaloids present. a-z.luresearchgate.netmdpi.comscite.ai These studies contribute to the understanding of the distribution of this compound within the Lycoris genus.

Table 6: this compound Isolation from Lycoris Species

| Plant Species | Part Isolated | Key Co-isolated Alkaloids (Examples) | Reference(s) |

| Lycoris radiata | Bulbs | Amabiline, Deoxydihydrotazettine, Deoxytazettine, Galanthamine, 11-hydroxygalanthamine, N-allylnorgalanthamine, 11β-hydroxygalanthamine, Lycorine, Colchicine | a-z.luresearchgate.netmdpi.comscite.ai |

Compound List

The following compounds have been mentioned in the context of the isolation and study of this compound from the Amaryllidaceae family species discussed:

this compound

Tazettine

Lycorine

Sarniensine

Crinsarnine

Sarniensinol

Bowdensine

Hippadine

1-O-acetyl-lycorine

Haemanthamin

N-methylcrinasiadine

Trisphaeridine

5,6-dihydrobicolorine

Nigragillin

N-methylhaemanthidine chloride

N-methyl-5,6-dihydroplicane

O-methylnerinine

N-ethoxycarbonylethylcrinasiadine

N-ethoxycarbonylpropylcrinasiadine

N-phenethylcrinasiadine

N-isopentylcrinasiadine

11,12β-epoxy-4a-dehydroxy-littoraline

O-methylpretazettine

Demethylmaritidine

(-)-N-demethyllycoramine

Ismine

Lycoramine

Galanthamine

N-demethylgalanthamine

(+)-N-methoxylcarbonyl-1,2-methylenedioxyl-isocorydione

Isocorydione

8-demethyl-dehydrocrebanine

(+)-3-hydroxy-anhydrolycorine N-oxide

Vasconine

Pancratinine D

Yemenine A

11-O-acetylhaemanthamine

5,6-dihydro-5-methyl-2-hydroxyphenanthridine

(+)-5,6-dehydrolycorine

(+)-3α,6β-diacetyl-bulbispermine

(+)-3α-hydroxy-6β-acetyl-bulbispermine

(+)-8-O-acetylhomolycorine α-N-oxide

(+)-5,6-dehydrodihydrolycorine

6β-acetoxycrinamine

(+)-3α-methoxy-6β-acetylbulbispermine

(+)-homolycorine-N-oxide

Albmaculine

Crinine

3-methoxy-8,9-methylenedioxy-3,4-dihydrophenanthridine (B1214326)

Crinine acetate (B1210297)

6α-hydroxybuphanisine

β-pretazettine

α-pretazettine

6-dehydroxy-6-acetamido-nerinine

Candimine

Hippeastrine

11-hydroxyvittatine

(+)-8-O-demethylmaritidine

Quercetin 3′-O-glucoside

Rutin

Littoraline

Pancratistatine

Pretazettine

Isolation from Other Amaryllidaceae Species (e.g., Cyrtanthus obliquus, Worsleya procera)

Research has identified this compound in various Amaryllidaceae species beyond those it might be primarily associated with. Notably, it has been isolated from:

Worsleya procera : This species, often referred to as the "Empress of Brazil," native to eastern Brazil, has been a source for the isolation of this compound. Studies have identified it alongside other alkaloids such as ismine and tazettine in the roots of W. procera jcu.czresearchgate.netresearchgate.netibict.br.

Cyrtanthus obliquus : Commonly known as the Knysna Lily, this South African endemic species has also yielded this compound. It has been found in C. obliquus along with other alkaloids including obliquine, 11α-hydroxygalanthamine, narcissidine, tazettine, and trisphaeridine scispace.commust-phyto.comnih.govresearchgate.netunibo.itresearchgate.netconicet.gov.ar.

Other Amaryllidaceae Species : this compound has been detected or isolated from several other genera. It has been reported in trace amounts in Rhodophiala bifida nih.govub.edu. Furthermore, it has been identified in species such as Nerine sarniensis researchgate.netmdpi.com, Narcissus asturiensis conicet.gov.ar, and various Hippeastrum species, including H. escobaruriae and H. paquichanum, where it is associated with pretazettine-type alkaloids mdpi.comnih.gov. Its presence has also been noted in Galanthus plicatus subsp. byzantinus (as a demethylated derivative) researchgate.net and it was identified in Sprekelia formossisima in earlier studies ufmg.br.

Table 1: Isolation of this compound from Selected Amaryllidaceae Species

| Plant Species | Common Name / Description | Geographic Origin | Reported Co-occurring Alkaloids (Examples) | Reference(s) |

| Worsleya procera | Empress of Brazil | Eastern Brazil | Ismine, Tazettine, Lycorine | jcu.czresearchgate.netresearchgate.netibict.br |

| Cyrtanthus obliquus | Knysna Lily | South Africa | Obliquine, Narcissidine, Tazettine, Trisphaeridine | scispace.commust-phyto.comnih.govresearchgate.netunibo.itresearchgate.netconicet.gov.ar |

| Rhodophiala bifida | South America | Montanine, Vittatine, Deoxytazettine, Tazettine, Pretazettine (traces) | nih.govub.edu | |

| Nerine sarniensis | South Africa | Tazettine, Lycorine | researchgate.netmdpi.com | |

| Hippeastrum spp. | South America | O-methyltazettine, Tazettine | mdpi.comnih.gov | |

| Narcissus asturiensis | Spain | Haemanthamine, Haemanthidine, Tazetine, Ismine | conicet.gov.ar | |

| Galanthus plicatus subsp. byzantinus | Turkey | (+)-3-O-demethyl-3-epimacronine | researchgate.net |

Phytogeographical Considerations of this compound-Containing Plants

The geographical distribution of plants containing this compound is largely dictated by the distribution of the Amaryllidaceae family itself. The family is predominantly found in tropical and subtropical areas worldwide, with significant centers of diversity in South America and Africa nih.govsci-hub.seekb.egjcu.czmdpi.comub.edu.

Worsleya procera is native to eastern Brazil, specifically endemic to the mountains around Petrópolis, growing in seasonally dry tropical climates kew.orgwikipedia.orggardensbythebay.com.sgearthone.io.

Cyrtanthus obliquus is found in South Africa, primarily in the coastal grasslands of KwaZulu-Natal and the Eastern Cape Province, growing in well-drained soils on rocky slopes smgrowers.comruthbancroftgarden.org. This region is part of the Afrotemperate Phytogeographical Region nih.govljmu.ac.uk.

Other genera like Hippeastrum are native to South America mdpi.com, while Narcissus species are diverse in the Mediterranean region conicet.gov.ar. Galanthus species are widespread across Europe and Turkey scispace.com.

The presence of this compound in species from such geographically distinct regions suggests its biosynthesis is a conserved trait within certain lineages of the Amaryllidaceae family.

Chemodiversity within Plant Populations Containing this compound

The Amaryllidaceae family is characterized by an extraordinary level of chemodiversity, with over 600 structurally distinct alkaloids identified to date, classified into numerous skeleton types nih.govsci-hub.seekb.egoup.com. This rich alkaloid profile serves as a significant chemotaxonomic marker for the subfamily Amaryllidoideae nih.govsci-hub.seekb.eg.

The broad distribution of Amaryllidaceae alkaloids, including this compound, across diverse genera and geographical locations highlights the evolutionary success and metabolic plasticity of this plant family.

Compound List:

this compound

Ismine

Tazettine

Lycorine

Obliquine

11α-hydroxygalanthamine

Narcissidine

Trisphaeridine

Montanine

Vittatine

Deoxytazettine

Pretazettine

O-methyltazettine

Haemanthamine

Haemanthidine

(+)-3-O-demethyl-3-epimacronine

Isolation and Purification Methodologies for 3 Epimacronine

Extraction Techniques from Plant Material

The initial step in isolating 3-Epimacronine typically involves the extraction of alkaloids from the plant material, most commonly the bulbs or whole plants nih.govscispace.commdpi.comacs.orgresearchgate.net. A common procedure begins with drying and powdering the plant material, followed by maceration or extraction with organic solvents.

A widely adopted method involves macerating the dried and minced plant material with an acidic solution, such as 1% sulfuric acid, followed by basification with a base like sodium hydroxide (B78521) or ammonia (B1221849) to a specific pH range (e.g., pH 8-10) nih.govmdpi.comscispace.comresearchgate.netmdpi.com. This alkaline condition facilitates the extraction of alkaloids into an organic solvent, most frequently ethyl acetate (B1210297) or chloroform (B151607) nih.govmdpi.comscispace.comresearchgate.netmdpi.com. Multiple extractions are performed to maximize the recovery of the target compounds.

For instance, the whole plants of Zephyranthes candida were collected, dried, and powdered, then subjected to extraction procedures that yielded a crude alkaloid extract nih.gov. Similarly, dried bulbs of Nerine sarniensis were macerated with 1% H₂SO₄, filtered, and basified before extraction with ethyl acetate mdpi.com.

Chromatographic Separation Strategies

Following the initial extraction, the crude alkaloid mixture requires separation to isolate this compound from other co-occurring compounds. This is achieved through various chromatographic techniques.

Column Chromatography (e.g., silica (B1680970) gel, Sephadex LH-20)

Column chromatography (CC) serves as a primary method for fractionating the crude extracts. Silica gel is frequently used as the stationary phase, with eluents typically comprising mixtures of non-polar and polar solvents, such as hexane, ethyl acetate, chloroform, and methanol (B129727), often in varying ratios or gradients nih.govscispace.comresearchgate.netjcu.czub.eduresearchgate.net.

Silica Gel Column Chromatography: Extracts are loaded onto a silica gel column and eluted with solvent systems like hexane–ethyl acetate, chloroform–methanol, or benzene–chloroform–methanol, sometimes in the presence of ammonia vapor to improve alkaloid separation nih.govscispace.comresearchgate.netjcu.czub.eduuni-hohenheim.de. For example, the CHCl₃-soluble fraction from Zephyranthes candida was subjected to silica gel column chromatography, along with other methods, to isolate compounds including this compound nih.gov. Preparative thin-layer chromatography (PTLC) on silica gel has also been employed, using solvent systems such as benzene–chloroform–methanol (7:2:1) or dichloromethane–methanol–ammonia mixtures scispace.comuni-giessen.deuni-hohenheim.de.

Sephadex LH-20 Column Chromatography: Sephadex LH-20, a cross-linked dextran (B179266) gel, is often used for further purification, particularly for separating alkaloids based on their size and polarity. Elution is typically performed with methanol or ethanol (B145695) nih.govscispace.comresearchgate.netjcu.czub.edu. For instance, after initial separation on silica gel, fractions were further purified using Sephadex LH-20 column chromatography with methanol as the eluent nih.govscispace.comresearchgate.netub.edu.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for the final purification and assessment of this compound.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC typically utilizes a C18 stationary phase with mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid (TFA) to optimize separation nih.govresearchgate.netjcu.cz. For example, fractions obtained from column chromatography were subjected to repeated RP-C18 HPLC for final purification nih.govresearchgate.net. Analytical TLC and RP-HPLC have also been used for qualitative identification and purity assessment uni-giessen.deresearchgate.net.

Purity Assessment and Yield Optimization

The purity of the isolated this compound is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) nih.govscispace.comuni-giessen.de. The purity of isolated compounds is often reported as being ≥ 95% cuni.cz.

Structural Elucidation and Stereochemical Analysis of 3 Epimacronine

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information about the molecular framework, functional groups, and connectivity of a compound. For 3-Epimacronine, a suite of spectroscopic techniques has been utilized to establish its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. ¹H NMR spectroscopy provides information about the types and environments of hydrogen atoms, while ¹³C NMR spectroscopy reveals the carbon skeleton. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing proton-proton and proton-carbon connectivities, thereby confirming the proposed molecular structure. Studies on this compound and related Amaryllidaceae alkaloids have involved comprehensive NMR analyses, including 2D NMR experiments, to assign all proton and carbon signals and confirm structural assignments nih.govresearchgate.net. While detailed ¹H NMR assignments for this compound are not fully elaborated in all accessible literature snippets, specific signals have been reported.

Table 1: Selected ¹H NMR Data for this compound

| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Citation |

| H-? | 7.53 | s | CDCl₃ | cuni.cz |

| H-? | 6.76 | s | CDCl₃ | cuni.cz |

Note: Full ¹H and ¹³C NMR assignments for this compound are typically established through detailed analysis of 1D and 2D NMR spectra, often presented in tabular form within primary research publications.

Mass Spectrometry (MS) (e.g., GC/MS, HR-ESIMS, fragmentation patterns)

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound, as well as providing clues about its structure through fragmentation patterns. Techniques like Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) have been applied to Amaryllidaceae alkaloids, including this compound nih.govcuni.czresearchgate.net. EIMS provides a molecular ion peak and characteristic fragment ions resulting from the breakdown of the molecule, which can be correlated with known structural motifs. HR-ESIMS allows for the precise determination of the molecular formula.

Table 2: Electron Ionization Mass Spectrometry (EIMS) Data for this compound

| m/z | Intensity (%) | Proposed Fragment/Ion | Citation |

| 329 | 30 | Molecular Ion [M]⁺ | cuni.cz |

| 314 | 25 | [M-CH₃]⁺ | cuni.cz |

| 245 | 100 | Fragment Ion | cuni.cz |

| 225 | 15 | Fragment Ion | cuni.cz |

| 201 | 80 | Fragment Ion | cuni.cz |

| 139 | 10 | Fragment Ion | cuni.cz |

Note: Fragmentation patterns are complex and depend on the ionization method. The listed m/z values represent significant ions observed in the EIMS spectrum, aiding in structural deduction.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy has indicated the presence of key functional groups. For instance, a broad absorption band at approximately 3239 cm⁻¹ is indicative of a hydroxyl (OH) group, a common feature in many Amaryllidaceae alkaloids scispace.com.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Citation |

| Hydroxyl (OH) | 3239 | Broad | scispace.com |

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by chiral chromophores within a molecule. While direct ECD data for this compound is not extensively detailed in the provided snippets, ECD analysis is a standard method for establishing the absolute stereochemistry of Amaryllidaceae alkaloids, often in conjunction with X-ray crystallography or other chiral determination methods scribd.comacs.org.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction analysis is considered the definitive method for determining the three-dimensional structure and absolute configuration of crystalline compounds. By diffracting X-rays off a single crystal of this compound, researchers have been able to unequivocally establish its absolute stereochemistry nih.govresearchgate.netacs.orgfigshare.comnih.govcapes.gov.br. This technique involves growing suitable crystals and analyzing the diffraction pattern to build a detailed electron density map, which reveals the precise positions of atoms in space. The use of anomalous dispersion, often facilitated by the presence of heavier atoms or specific radiation (like Cu Kα), allows for the determination of absolute configuration ucla.edu. This method has confirmed the stereochemical assignments for this compound, providing a solid foundation for its structural understanding.

Comparative Structural Analysis with Related Amaryllidaceae Alkaloids (e.g., Tazettine (B33), Macronine)

This compound belongs to the large family of Amaryllidaceae alkaloids, which are characterized by diverse and complex molecular architectures. A comparative structural analysis with related alkaloids, such as Tazettine and Macronine, highlights its specific structural features and stereochemical nuances. This compound is an epimer of Macronine, differing in the configuration at the C-3 position nih.gov. This epimerization signifies a reversal of the stereochemistry at this specific chiral center, which can influence the molecule's physical properties and biological interactions. While sharing a common Amaryllidaceae alkaloid skeleton with compounds like Tazettine, the precise arrangement of substituents and stereocenters, particularly at C-3, distinguishes this compound. Such comparisons are vital for understanding structure-activity relationships within this alkaloid class clockss.orgresearchgate.netresearchgate.net.

Compound List:

this compound

Macronine

Tazettine

Biosynthetic Pathways and Precursor Studies of 3 Epimacronine

Proposed Stereochemical Control in Biosynthesis

The biosynthesis of 3-Epimacronine, an alkaloid belonging to the Amaryllidaceae family, involves a series of enzymatic transformations that precisely control the stereochemical outcome of the final molecule. While detailed, step-by-step mechanistic proposals for the stereochemical control specifically for this compound are still an active area of research, the general pathway for Amaryllidaceae alkaloids provides a framework for understanding how its stereocenters are established. The process originates from common amino acid precursors and culminates in complex cyclization events, where enzymatic specificity plays a crucial role.

The biosynthetic pathway of Amaryllidaceae alkaloids begins with the aromatic amino acids L-phenylalanine and L-tyrosine nih.govmdpi.commdpi.com. These are converted through a series of enzymatic reactions, including those of the phenylpropanoid pathway, into key intermediates such as 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) and tyramine (B21549) nih.govmdpi.com. The condensation of tyramine with 3,4-DHBA, followed by reduction, yields norbelladine (B1215549) nih.govmdpi.com. Norbelladine is then methylated by the enzyme norbelladine 4′-O-methyltransferase (N4OMT) to form 4′-O-methylnorbelladine, which serves as the central precursor for a wide array of Amaryllidaceae alkaloids, including this compound mdpi.comub.edu.

The critical step for establishing the core skeleton and initiating stereochemical complexity is the oxidative phenolic coupling of 4′-O-methylnorbelladine mdpi.comub.edu. This reaction, catalyzed by cytochrome P450 enzymes, such as CYP96T, involves the formation of new carbon-carbon bonds between the phenolic rings mdpi.comub.edu. Depending on the regioselectivity of this coupling—whether it occurs via ortho-para', para-para', or para-ortho' linkages—different skeletal frameworks are generated mdpi.com. These coupling reactions are highly stereospecific, dictated by the precise architecture of the enzyme's active site, which guides the orientation of the substrate molecules.

The formation of this compound involves specific stereochemical configurations, as indicated by the "epi" prefix, suggesting an epimeric relationship to another related alkaloid, likely at the C3 position. The stereochemistry at various chiral centers within this compound is proposed to arise from:

Stereoselective Oxidative Phenolic Coupling: The initial C-C bond formation during the coupling of 4′-O-methylnorbelladine is a primary determinant of stereochemistry. The enzyme's ability to orient the phenolic rings ensures that the coupling occurs at specific positions, leading to a defined relative stereochemistry in the resulting intermediate.

Enzymatic Cyclization and Modification: Following the oxidative coupling, subsequent cyclization and functional group modifications, such as hydroxylation, methylation, and dehydration, are catalyzed by specific enzymes. Each of these enzymatic steps can introduce or influence stereocenters. For instance, the cyclization process itself, often mediated by cytochrome P450 enzymes, must proceed with high stereospecificity to generate the correct three-dimensional structure of the macrolactam ring system and its substituents.

The precise stereochemical outcome for this compound is a result of the cumulative stereospecificity of these enzymatic transformations. The proposed mechanisms emphasize the role of enzymes in controlling the orientation of substrates and the stereochemical course of bond formation, ensuring the generation of the correct enantiomer or diastereomer. While the exact enzymes and detailed reaction mechanisms controlling the stereochemistry at the C3 position and other chiral centers of this compound are subjects of ongoing investigation, the general principle involves highly specific protein-ligand interactions that guide the chemical reactions to produce the desired stereoisomer.

Chemical Synthesis and Semisynthesis of 3 Epimacronine and Analogues

Strategies for Total Synthesis of Tazettine-Type Alkaloids

The total synthesis of Tazettine-type alkaloids, which share structural similarities with 3-Epimacronine, has been approached through various strategic disconnections and key bond-forming reactions. Early syntheses often relied on biomimetic strategies, mimicking proposed biosynthetic pathways involving oxidative phenol (B47542) coupling and subsequent cyclizations. More modern approaches utilize advanced methodologies such as intramolecular nitrone-alkene cycloadditions to establish key stereochemical relationships efficiently acs.org. Other strategies involve the construction of the core tetracyclic framework through a series of ring-forming reactions, often employing transition-metal catalysis or cascade reactions to build molecular complexity rapidly mdpi.comimperial.ac.uk. For instance, routes have been developed that start from readily available chiral pool materials or employ asymmetric catalysis to set critical stereocenters early in the synthesis. The assembly of the characteristic methanomorphanthridine ring system has also been a significant challenge, with various methods explored, including radical-mediated cyclizations researchgate.net.

Semisynthetic Modifications of Natural Precursors to this compound

Semisynthesis offers a powerful alternative to total synthesis, utilizing complex natural products as starting materials that are then chemically modified to yield target compounds or their analogues. While specific literature detailing the semisynthesis of this compound from a particular natural precursor is not extensively detailed in the provided search results, the general principle applies to the Amaryllidaceae family. For example, the conversion of related alkaloids through selective oxidation or functional group manipulation has been explored. Natural precursors like pretazettine (B105272) have been noted to undergo rearrangement to tazettine (B33), and related diols have been oxidized to mixtures including tazettine and this compound using reagents like MnO₂ researchgate.net. This highlights the potential for modifying closely related natural structures to access compounds like this compound. The strategy of semisynthesis is generally employed when the natural precursor is more abundant or easier to isolate than the target molecule, or when it provides a more direct route to complex structures than total synthesis scripps.eduwikipedia.orgresearchgate.net.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of this compound aim to explore structure-activity relationships (SARs) and potentially discover compounds with improved or novel biological properties. This involves strategic modifications to the core structure, such as altering functional groups, modifying ring systems, or introducing substituents at specific positions. For instance, research has focused on creating analogues with altered ring C structures, including those with five-membered rings and quaternary carbon centers researchgate.net. The synthesis of such analogues often involves convergent strategies, where key fragments are synthesized separately and then coupled. These efforts are driven by the potential pharmacological relevance of the Amaryllidaceae alkaloids, which have shown diverse biological activities, including anticancer and antiviral properties ub.edu.

Stereoselective Synthetic Approaches

Achieving the correct stereochemistry is paramount in the synthesis of this compound and its analogues, as biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. Stereoselective synthetic approaches are employed throughout the synthetic routes to control the formation of chiral centers. These methods can include:

The development of enantioselective total syntheses of related Amaryllidaceae alkaloids often highlights the application of these stereoselective strategies to construct complex chiral molecules efficiently mdpi.comamazon.com.

Preclinical Pharmacological Investigations of this compound

The compound this compound, an alkaloid derived from plants such as Zephyranthes candida and Narcissus species, has been subjected to preclinical investigations to assess its pharmacological properties, particularly its potential as an acetylcholinesterase (AChE) inhibitor and its cytotoxic effects on cancer cell lines. These studies aim to understand its biological activity in non-human models, providing a foundation for potential therapeutic applications.

Preclinical Pharmacological Investigations in Vitro and in Vivo Non Human Models

Antiproliferative and Cytotoxic Activities

Evaluation in Non-Cancerous Cell Lines

Studies have explored the effects of certain Amaryllidaceae alkaloids, including this compound, on non-cancerous cell lines. For instance, research has utilized the human bronchial epithelial cell line BEAS-2B, which is derived from normal bronchial epithelium and is employed in studies related to toxicological and pharmacological effects of inhalable substances cytion.comculturecollections.org.uksigmaaldrich.com. Another non-cancerous cell line investigated is FHs 74 Int, an adherent cell line derived from fetal small intestine, which mimics normal gastrointestinal functions and is used as a model for proliferation and permeability studies atcc.orgresearchgate.netcellosaurus.orgmdpi.com. While specific detailed findings for this compound on these exact cell lines are not extensively detailed in the provided snippets, related Amaryllidaceae alkaloids have shown varied effects on cell lines, with some exhibiting mild effects on FHs 74 Int cells researchgate.net. One study noted that certain Amaryllidaceae alkaloids had mild effects on the FHs 74 Int intestinal epithelial cell line, with IC50 values around 22.7 researchgate.net. Another study mentioned that certain Amaryllidaceae alkaloids were tested against cancer cell lines and the non-cancerous human Beas-2B cell line scispace.com.

Mechanisms of Cell Growth Inhibition

Research into the mechanisms by which compounds like this compound might inhibit cell growth often focuses on cell cycle arrest and apoptosis induction. While direct studies on this compound's specific mechanisms are limited in the provided search results, related compounds and general mechanisms of cell cycle arrest provide context. Cell cycle arrest can occur through various pathways, often involving the regulation of cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs), leading to the halting of cell division at specific phases (e.g., G1 or G2/M) researchgate.netmdpi.combiorxiv.org. Apoptosis induction, or programmed cell death, is another common mechanism through which cytotoxic agents exert their effects, involving complex signaling cascades that lead to cellular dismantling researchgate.netmdpi.combiorxiv.org. For example, 3-epicaryoptin, another alkaloid, was found to induce G2/M phase cell cycle arrest and apoptosis in human breast cancer cells by disrupting the microtubule network biorxiv.org.

Antiparasitic and Insecticidal Properties

This compound and other Amaryllidaceae alkaloids have demonstrated significant potential as antiparasitic and insecticidal agents. These natural compounds are being explored as alternatives to synthetic pesticides due to concerns about resistance and environmental impact sigmaaldrich.coma-z.luresearchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.net.

Activity Against Trypanosoma cruzi (Chagas Disease Vector)

Amryllidaceae alkaloids have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease nih.govresearchgate.netdndi.orgfrontiersin.orgnih.govbvsalud.org. While specific data for this compound's activity against T. cruzi is not explicitly quantified in the provided snippets, related alkaloids isolated from Habranthus brachyandrus were evaluated for their antiparasitic activity against T. cruzi epimastigotes researchgate.netnih.gov. One study noted that ismine (B158432), another alkaloid isolated alongside this compound, was specifically active against the parasite with low toxicity against HepG2 cells nih.gov. The broader class of Amaryllidaceae alkaloids is recognized for its antiparasitic properties nih.govresearchgate.netfrontiersin.orgnih.govbvsalud.org.

Activity Against Aedes aegypti (Zika Virus, Dengue, Yellow Fever Vector)

Aedes aegypti mosquitoes are significant vectors for diseases such as dengue, yellow fever, and Zika virus nih.govmdpi.comcdc.govnih.gov. Several Amaryllidaceae alkaloids have been investigated for their mosquitocidal activity against this vector. Notably, sarniensine, isolated from Nerine sarniensis along with this compound, demonstrated adulticidal activity against Aedes aegypti mdpi.comresearchgate.net. While this compound itself was isolated in these studies, its specific mosquitocidal activity metrics (e.g., LD50) were not detailed in the provided snippets, though it was part of a group of alkaloids tested mdpi.com. Other studies have confirmed the importance of natural products, including alkaloids, in controlling Aedes aegypti researchgate.netmdpi.comcdc.govnih.govresearchgate.netnih.govnih.gov.

Larvicidal and Adulticidal Effects

Research has indicated that Amaryllidaceae alkaloids can possess both larvicidal and adulticidal effects against Aedes aegypti. Sarniensine, which was isolated alongside this compound from Nerine sarniensis, showed adulticidal activity against Ae. aegypti mdpi.comresearchgate.net. The study reported that sarniensine had an LD50 value of 1.38 ± 0.056 μ g/mosquito researchgate.net. Crinsarnine, another co-isolated alkaloid, also displayed adulticidal activity with an LD50 of 2.29 ± 0.049 μ g/mosquito researchgate.net. While this compound was part of the tested group, its specific larvicidal or adulticidal data was not detailed mdpi.com.

Aphicidal Activity Against Agricultural Pests (e.g., Aphis citricola)

Amaryllidaceae alkaloids from Lycoris radiata have been investigated for their aphicidal activity against agricultural pests, specifically Aphis citricola a-z.luresearchgate.netresearchgate.netdokumen.pub. In a study by Yan et al. (2018), ten Amaryllidaceae alkaloids were isolated from L. radiata, including this compound. The results showed that compounds 1-9 exhibited considerable aphicidal activity against A. citricola, with LD50 values ranging from 17.47 to 96.70 ng/aphid a-z.luresearchgate.net. Specifically, this compound (compound 4 in that study) showed an LD50 value of 96.70 ng/aphid a-z.luresearchgate.net. N-allylnorgalanthamine exhibited the highest aphicidal activity in this series, comparable to the commercial pesticide methomyl (B1676398) a-z.luresearchgate.net.

Molecular Mechanisms and Target Interactions of 3 Epimacronine

Ligand-Protein Interaction Profiling

There is no available research detailing the specific amino acid residues that interact with 3-Epimacronine.

Receptor Binding and Modulation Studies

No studies were identified that investigate the binding and modulation of nicotinic acetylcholine (B1216132) receptors or any other specific receptors by this compound.

Enzyme Kinetics and Inhibitory Mechanisms

Information regarding the enzyme kinetics of this compound, including whether it acts as a competitive or non-competitive inhibitor, is not documented in the available literature.

Computational Modeling and Molecular Dynamics Simulations

There are no published computational models or molecular dynamics simulations that describe the behavior and interactions of this compound at a molecular level.

Due to the absence of specific data for "this compound" in these areas, it is not possible to provide a detailed and scientifically accurate article as requested.

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a critical role in determining the biological activity of many compounds. For Tazettine-type alkaloids, variations in stereochemistry can influence their interaction with biological targets. Research into related compounds like pretazettine (B105272) has indicated that while the hydroxylation at the C-8 position is crucial for anticancer activity, the stereochemistry at this specific position may not be the primary determinant of activity nih.govmdpi.com. However, the synthesis of epimers, such as the conversion of diols to pretazettine and 3-epimacronine analogues, highlights that stereochemical outcomes can be influenced by synthetic routes researchgate.net. Specifically, (+)-Tazettine and (+)-3-Epimacronine have been isolated and characterized with defined stereochemistries, belonging to the Tazettine (B33) subgroup of Amaryllidaceae alkaloids researchgate.net. The rearrangement of pretazettine to tazettine has been noted to lead to a significant decrease in biological activity, suggesting that specific stereochemical configurations are vital for maintaining potency ub.edu.

Modifications to the Tazettine-Type Skeleton and Their Effects on Potency and Selectivity

The Tazettine skeleton provides a versatile scaffold for structural modifications aimed at improving biological activity. Comparative studies have shown that Tazettine itself often exhibits limited or no significant cytotoxicity compared to related analogues researchgate.net. For instance, pretazettine, which possesses a hydroxyl group at the C-8 position, demonstrates notable anticancer activity, whereas Tazettine, lacking this hydroxyl group, is largely inactive nih.govmdpi.comresearchgate.net. This observation underscores the importance of specific functional groups, such as the C-8 hydroxyl, for eliciting potent biological effects.

Studies involving other Amaryllidaceae alkaloid skeletons, such as homolycorine (B1213549) and haemanthamine, have explored various modifications to understand SAR trends. These investigations have revealed that the presence of hydroxyl groups is generally important for antiproliferative activity researchgate.netnih.gov. While direct modifications of the this compound skeleton for enhanced anticancer activity are less detailed in the provided literature, its structural relationship to Tazettine and Pretazettine suggests that modifications targeting key functional groups, like the C-8 hydroxyl, could be explored.

Future Research Directions and Perspectives

Advanced Preclinical Models for Activity Evaluation

The initial evaluation of 3-Epimacronine's bioactivity has been conducted using various cell lines to assess its cytotoxic effects. science.gov For instance, studies have shown that at the highest concentrations analyzed, this compound did not exhibit cytotoxicity in certain cell lines. science.govscience.gov While these traditional 2D cell culture models have been foundational, the future of preclinical testing lies in more complex and physiologically relevant systems. Advanced models such as 3D cell cultures and organ-on-a-chip technology offer a more accurate representation of human tissues, providing a better understanding of a compound's efficacy and potential toxicity. The development and utilization of these sophisticated models will be crucial in generating more predictive data for the clinical translation of this compound.

Exploration of Novel Biological Targets and Therapeutic Applications

Current research has identified this compound and its derivatives as selective ligands for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential therapeutic role in Alzheimer's disease. phcogrev.comub.edu Docking investigations have highlighted the selectivity of this compound derivatives for these enzymes. phcogrev.comub.edu Beyond its potential in neurodegenerative disorders, this compound has also been investigated for other biological activities. For example, it has been assessed for its anti-parasitic effects against Trypanosoma cruzi. semanticscholar.org However, some studies have indicated that it is largely inactive in certain cytotoxicity assays against various cell lines. researchgate.net

Future investigations should aim to broaden the scope of biological targets for this compound. Unbiased screening approaches could uncover novel mechanisms of action and expand its therapeutic potential to other diseases. Given the diverse biological activities of Amaryllidaceae alkaloids, it is plausible that this compound may interact with other cellular targets yet to be identified. researchgate.netmdpi.com

| Biological Target/Application | Key Research Findings | Source |

|---|---|---|

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | Derivatives of this compound have shown to be selective ligands for AChE and BChE, indicating potential for Alzheimer's disease treatment. | phcogrev.comub.edu |

| Anti-parasitic Activity | This compound has been evaluated for its effects against Trypanosoma cruzi. | semanticscholar.org |

| Cytotoxicity | Primarily inactive in several cytotoxicity assays against various cell lines. | researchgate.net |

Integration of Omics Technologies in this compound Research

The advent of "omics" technologies, such as metabolomics and proteomics, offers a powerful lens through which to examine the intricate biological effects of natural compounds. A notable study has already identified this compound in a non-targeted metabolomics analysis of diploid potato clones, where it was recognized as a metabolite related to late blight resistance. researchgate.net This finding underscores the potential of metabolomics to uncover the roles of this compound in biological systems.

Future research should systematically integrate various omics platforms to gain a comprehensive understanding of this compound's mechanism of action. Proteomics can identify the proteins that interact with the compound, while transcriptomics can reveal its impact on gene expression. Combining these datasets will provide a holistic view of the cellular pathways modulated by this compound, potentially revealing novel therapeutic targets and biomarkers of its activity. dokumen.pub

Biotechnological Production and Sustainable Sourcing of this compound

Like many natural products, the supply of this compound from its plant source, species of the Amaryllidaceae family, can be limited and subject to environmental variability. To ensure a stable and sustainable supply for research and potential future clinical applications, biotechnological production methods are a promising avenue. Research into the biotechnological production of alkaloids from Amaryllidaceae plants is an active field. uj.ac.za Advances in synthetic biology and metabolic engineering could enable the production of this compound in microbial or plant cell culture systems. researchgate.net This approach not only offers a more reliable and scalable source of the compound but also aligns with the principles of green chemistry and sustainability. Developing these biotechnological platforms will be a critical step in the journey of this compound from a laboratory curiosity to a potential therapeutic agent.

Q & A

Q. How can researchers ensure transparency in reporting negative results for this compound?

- Methodological Answer : Publish in journals specializing in negative data (e.g., Journal of Negative Results). Include raw data, detailed protocols, and power calculations to demonstrate methodological rigor . Use preprint servers to share findings before peer review .

Literature and Collaboration

Q. What criteria distinguish high-quality literature for this compound research?

- Methodological Answer : Prioritize studies with (1) full experimental details, (2) independent replication, (3) conflict-of-interest disclosures, and (4) citations in systematic reviews. Avoid sources lacking peer review or mechanistic depth .

Q. How should interdisciplinary teams allocate tasks in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.